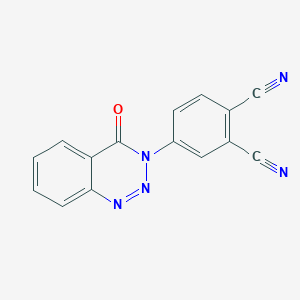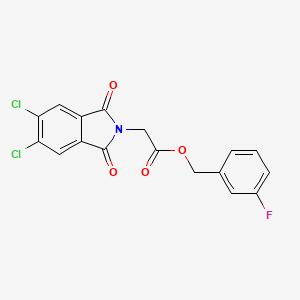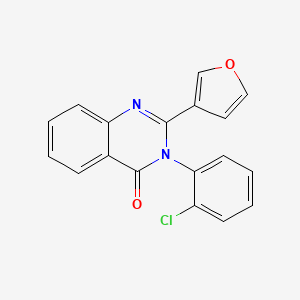![molecular formula C19H20IN3O4 B3610166 N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3610166.png)
N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
Übersicht
Beschreibung
N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide, commonly known as IMP-1088, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. IMP-1088 is a potent inhibitor of the enzyme IMPDH2, which is responsible for the production of guanine nucleotides. Inhibition of IMPDH2 by IMP-1088 has been shown to have a range of effects on cellular processes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
IMP-1088 acts as a competitive inhibitor of IMPDH2, binding to the active site of the enzyme and preventing the production of guanine nucleotides. This inhibition has a range of effects on cellular processes, including the inhibition of RNA synthesis and the activation of the cellular stress response.
Biochemical and Physiological Effects:
The inhibition of IMPDH2 by IMP-1088 has a range of biochemical and physiological effects. Inhibition of RNA synthesis can lead to the inhibition of viral replication, as seen in the case of Zika and chikungunya viruses. Activation of the cellular stress response can lead to the induction of apoptosis, which may be responsible for the anti-cancer effects of IMP-1088.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IMP-1088 is its potency as an inhibitor of IMPDH2. This allows for the use of lower concentrations of the compound in experiments, reducing the potential for off-target effects. One limitation of IMP-1088 is its relatively low solubility in water, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on IMP-1088. One area of interest is the development of analogs of IMP-1088 with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of IMP-1088 in the treatment of viral infections and cancer. Finally, further studies are needed to fully understand the mechanism of action of IMP-1088 and its effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
IMP-1088 has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One study found that IMP-1088 could inhibit the replication of a range of RNA viruses, including Zika virus and chikungunya virus. Another study found that IMP-1088 could inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[4-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O4/c1-11(2)17(24)21-14-7-4-12(5-8-14)18(25)22-23-19(26)13-6-9-16(27-3)15(20)10-13/h4-11H,1-3H3,(H,21,24)(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSCSZLXWMOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3610089.png)
![methyl 2-{[N-(2,4-dichlorobenzoyl)glycyl]amino}benzoate](/img/structure/B3610090.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)
![3-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3610107.png)
![N-(3-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610112.png)

![3-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B3610120.png)
![N-(2,5-dichlorophenyl)-N'-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3610121.png)

![2-[(4-fluorobenzyl)thio]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide](/img/structure/B3610144.png)
![5-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]nicotinamide](/img/structure/B3610149.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3610161.png)

![4-methoxy-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3610181.png)